molecular formula C13H9BrF3NO B2919000 4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol CAS No. 868256-54-6

4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol

Cat. No.: B2919000
CAS No.: 868256-54-6
M. Wt: 332.12
InChI Key: HGDIZVHJXWPBPZ-UHFFFAOYSA-N
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Description

4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol is a chemical compound with the molecular formula C13H9BrF3NO It is characterized by the presence of a bromine atom, three fluorine atoms, and an anilino group attached to a benzenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromo-2-nitrobenzyl alcohol with 2,4,5-trifluoroaniline under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reduction of the nitro group to an anilino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the compound into amines or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. It may also serve as a precursor for the synthesis of biologically active molecules.

    Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new therapeutic targets and the design of novel pharmaceuticals.

    Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(trifluoromethyl)aniline: This compound shares the bromine and trifluoromethyl groups but lacks the anilino and benzenol components.

    4-Bromo-2,5-difluoroaniline: Similar in structure but with different fluorine atom positions and lacking the benzenol group.

    4-Bromo-2,2,2-trifluoroacetophenone: Contains a trifluoromethyl group and a bromine atom but differs in the overall structure and functional groups.

Uniqueness

4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol is unique due to its combination of bromine, trifluoromethyl, anilino, and benzenol groups. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-bromo-2-[(2,4,5-trifluoroanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF3NO/c14-8-1-2-13(19)7(3-8)6-18-12-5-10(16)9(15)4-11(12)17/h1-5,18-19H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDIZVHJXWPBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CNC2=CC(=C(C=C2F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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